REACTION_CXSMILES
|
Br[CH:2]([CH3:4])[CH3:3].[Mg].[CH:6](NC(C)C)([CH3:8])[CH3:7].[CH3:13][N:14]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][C:15]1=[O:21].CC[O:24]CC>>[CH3:13][N:14]1[CH2:20][CH2:19][CH2:18][CH2:17][CH:16]([C:2]2[CH2:4][CH2:8][CH2:6][C:7](=[O:24])[CH:3]=2)[C:15]1=[O:21]
|
Name
|
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
BrC(C)C
|
Name
|
|
Quantity
|
2.43 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
CN1C(CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(CCCCC1)=O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain gentle
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
ADDITION
|
Details
|
after addition
|
Type
|
STIRRING
|
Details
|
the mixture stirred until the Gilman test
|
Type
|
CUSTOM
|
Details
|
(about 1 hour)
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
became difficult due to separation of a sticky solid, which
|
Type
|
DISSOLUTION
|
Details
|
however redissolved on addition of THF (50 ml)
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
then treated dropwise with 3-isopropoxy-2-cyclohexenone (16.4 g) (exothermic)
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto 2 N aq HCl (250 ml)
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Dichloromethane (300 ml) was added
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane (2×300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvents under reduced pressure
|
Type
|
CUSTOM
|
Details
|
followed by recrystallisation of the residue from ethyl acetate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C(CCCC1)C1=CC(CCC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |